molecular formula C11H20N2O B7864522 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)pentan-1-one

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)pentan-1-one

Cat. No.: B7864522
M. Wt: 196.29 g/mol
InChI Key: YKWJIQVXUJPJTF-VHSXEESVSA-N
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Description

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)pentan-1-one is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Biological Activity

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)pentan-1-one is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C15H20N2OC_{15}H_{20}N_{2}O, with a molecular weight of approximately 244.33 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds related to this structure exhibit various biological activities, including:

  • Antinociceptive Effects : Some derivatives have shown promise as analgesics by acting on nociceptive pathways.
  • Antiproliferative Activity : Studies have indicated that certain pyrrole derivatives can inhibit the proliferation of cancer cells.
  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : This activity is crucial for managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels.

Antinociceptive Activity

A study highlighted the potential of hexahydropyrrolo derivatives as non-peptide NOP receptor agonists. These compounds demonstrated dose-dependent inhibitory effects against mechanical allodynia in neuropathic pain models, suggesting their utility in pain management .

Antiproliferative Effects

In vitro studies have evaluated the antiproliferative activity of pyrrole derivatives on various cell lines. For instance, one study reported that specific pyrrole hydrazones exhibited significant cytotoxic effects on melanoma cells with an IC50 value of 44.63 µM, indicating their potential use as anticancer agents . The mechanism involved apoptosis induction and cell cycle arrest.

Comparative Analysis of Biological Activities

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundBicyclic structureAntinociceptive, antiproliferativePotential DPP-IV inhibitor
5-Methyl-hexahydropyrrolo[3,4-b]pyrroleLacks cyclopentyl groupDPP-IV inhibitionNo cyclopentane moiety
Octahydro-pyrrolo[3,4-b]pyrroleSaturated bicyclic systemNeuroprotective effectsMore saturated than target compound

The biological activities of this compound are attributed to its interaction with various receptors and enzymes:

  • NOP Receptor Agonism : This compound may modulate pain pathways through the nociceptin/orphanin FQ peptide (NOP) receptor.
  • Cell Cycle Modulation : Induction of apoptosis and cell cycle arrest in cancer cells suggests that it may interfere with cellular proliferation mechanisms.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various pyrrole derivatives and assessed their biological activities, revealing that structural modifications significantly influence their pharmacological profiles .
  • Safety and Efficacy : Research on pyrrole hydrazones indicated low cytotoxicity in non-tumor cells while maintaining potent antiproliferative effects against tumor cells .

Properties

IUPAC Name

1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-2-3-4-11(14)13-6-5-9-7-12-8-10(9)13/h9-10,12H,2-8H2,1H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWJIQVXUJPJTF-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC2C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N1CC[C@@H]2[C@H]1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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